molecular formula C20H22Br2N4O2 B14380223 2,2'-(Piperazine-1,4-diyl)bis[N-(4-bromophenyl)acetamide] CAS No. 89474-04-4

2,2'-(Piperazine-1,4-diyl)bis[N-(4-bromophenyl)acetamide]

Cat. No.: B14380223
CAS No.: 89474-04-4
M. Wt: 510.2 g/mol
InChI Key: UYAZYZOGUGOCLQ-UHFFFAOYSA-N
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Description

2,2’-(Piperazine-1,4-diyl)bis[N-(4-bromophenyl)acetamide] is a synthetic organic compound characterized by the presence of a piperazine ring linked to two acetamide groups, each substituted with a 4-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Piperazine-1,4-diyl)bis[N-(4-bromophenyl)acetamide] typically involves the reaction of piperazine with 4-bromophenyl acetic acid derivatives under specific conditions. One common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the piperazine and the acetic acid derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Piperazine-1,4-diyl)bis[N-(4-bromophenyl)acetamide] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various derivatives with different functional groups replacing the bromine atoms .

Mechanism of Action

The mechanism of action of 2,2’-(Piperazine-1,4-diyl)bis[N-(4-bromophenyl)acetamide] involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The bromophenyl groups may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Piperazine-1,4-diyl)bis[N-(4-bromophenyl)acetamide] is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. The bromine atoms can participate in halogen bonding, potentially enhancing the compound’s interaction with biological targets compared to similar compounds without bromine substitution .

Properties

CAS No.

89474-04-4

Molecular Formula

C20H22Br2N4O2

Molecular Weight

510.2 g/mol

IUPAC Name

2-[4-[2-(4-bromoanilino)-2-oxoethyl]piperazin-1-yl]-N-(4-bromophenyl)acetamide

InChI

InChI=1S/C20H22Br2N4O2/c21-15-1-5-17(6-2-15)23-19(27)13-25-9-11-26(12-10-25)14-20(28)24-18-7-3-16(22)4-8-18/h1-8H,9-14H2,(H,23,27)(H,24,28)

InChI Key

UYAZYZOGUGOCLQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Br)CC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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